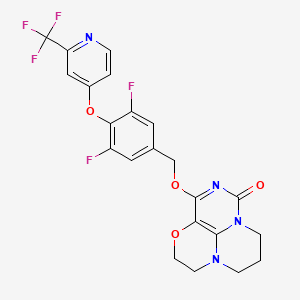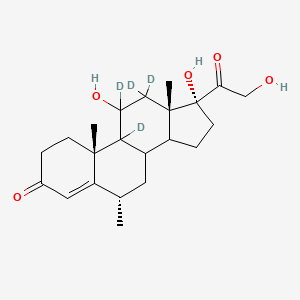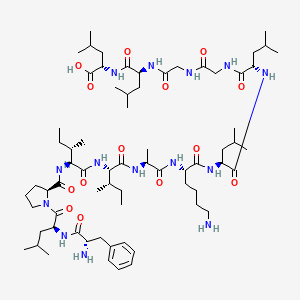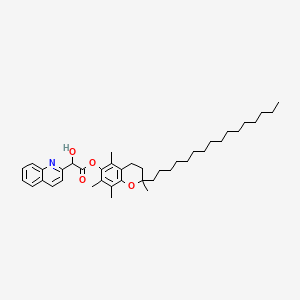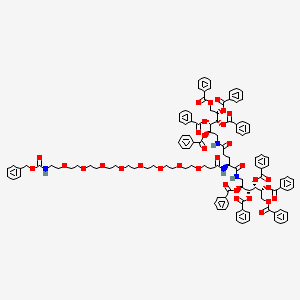
CbzNH-PEG8-amide-bis(pentayl-5OBz)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CbzNH-PEG8-amide-bis(pentayl-5OBz) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CbzNH-PEG8-amide-bis(pentayl-5OBz) involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of Amino Groups: The amino groups are protected using carbobenzyloxy (Cbz) groups to prevent unwanted reactions.
PEGylation: Polyethylene glycol (PEG) chains are introduced to enhance solubility and biocompatibility.
Amide Bond Formation: Amide bonds are formed between the PEG chains and the pentayl-5OBz moieties.
Deprotection: The Cbz groups are removed to yield the final product.
Industrial Production Methods
Industrial production of CbzNH-PEG8-amide-bis(pentayl-5OBz) follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
CbzNH-PEG8-amide-bis(pentayl-5OBz) undergoes various chemical reactions, including:
Hydrolysis: The compound can be cleaved under acidic or basic conditions, releasing the active drug.
Substitution Reactions: The linker can participate in nucleophilic substitution reactions, where the pentayl-5OBz moieties are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include the cleaved drug molecules and modified linkers, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
CbzNH-PEG8-amide-bis(pentayl-5OBz) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the efficacy and safety of chemotherapeutic agents.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes
Wirkmechanismus
The mechanism of action of CbzNH-PEG8-amide-bis(pentayl-5OBz) involves its cleavage under specific conditions, releasing the active drug at the target site. The molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
CbzNH-PEG8-amide-bis(pentayl-5OBz) is unique due to its cleavable nature and the presence of PEG chains, which enhance its solubility and biocompatibility. Similar compounds include:
Non-cleavable Linkers: Such as maleimide-PEG linkers, which do not release the drug upon cleavage.
Other Cleavable Linkers: Such as disulfide linkers, which are cleaved under reducing conditions.
The uniqueness of CbzNH-PEG8-amide-bis(pentayl-5OBz) lies in its specific cleavage mechanism and the versatility of its applications in targeted drug delivery .
Eigenschaften
Molekularformel |
C114H118N4O33 |
|---|---|
Molekulargewicht |
2072.2 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R)-2,3,4,5-tetrabenzoyloxy-6-[[(4S)-5-oxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentabenzoyloxyhexyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pentanoyl]amino]hexyl] benzoate |
InChI |
InChI=1S/C114H118N4O33/c119-97(116-76-93(144-106(124)84-40-18-4-19-41-84)99(148-110(128)88-48-26-8-27-49-88)101(150-112(130)90-52-30-10-31-53-90)95(146-108(126)86-44-22-6-23-45-86)79-141-104(122)82-36-14-2-15-37-82)57-56-92(118-98(120)58-60-133-62-64-135-66-68-137-70-72-139-74-75-140-73-71-138-69-67-136-65-63-134-61-59-115-114(132)143-78-81-34-12-1-13-35-81)103(121)117-77-94(145-107(125)85-42-20-5-21-43-85)100(149-111(129)89-50-28-9-29-51-89)102(151-113(131)91-54-32-11-33-55-91)96(147-109(127)87-46-24-7-25-47-87)80-142-105(123)83-38-16-3-17-39-83/h1-55,92-96,99-102H,56-80H2,(H,115,132)(H,116,119)(H,117,121)(H,118,120)/t92-,93+,94-,95-,96+,99-,100+,101-,102+/m0/s1 |
InChI-Schlüssel |
CIDVENIIHKNHNM-NUETZRLOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@H]([C@@H]([C@H]([C@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NCC(C(C(C(COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


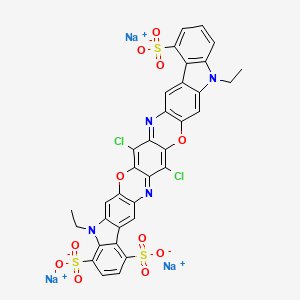
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)

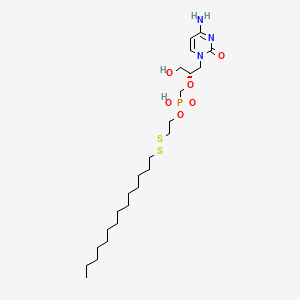
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
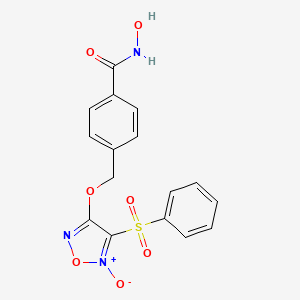
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
